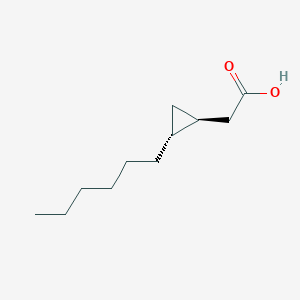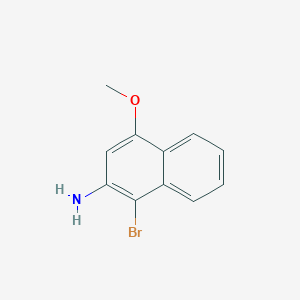![molecular formula C16H9BrN2O2 B14387546 10-Bromo-4-nitro-7H-benzo[C]carbazole CAS No. 89346-40-7](/img/structure/B14387546.png)
10-Bromo-4-nitro-7H-benzo[C]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-4-nitro-7H-benzo[C]carbazole is a complex organic compound that belongs to the benzo[c]carbazole family This compound is characterized by the presence of a bromine atom at the 10th position and a nitro group at the 4th position on the benzo[c]carbazole skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-4-nitro-7H-benzo[C]carbazole typically involves multi-step organic reactions. One common method starts with the nitration of 7H-benzo[C]carbazole to introduce the nitro group at the 4th position. This is followed by bromination to add the bromine atom at the 10th position. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide (NBS) for bromination. The reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
10-Bromo-4-nitro-7H-benzo[C]carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the benzo[C]carbazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzo[C]carbazoles: Formed by nucleophilic substitution of the bromine atom.
Applications De Recherche Scientifique
10-Bromo-4-nitro-7H-benzo[C]carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and electroluminescent materials.
Mécanisme D'action
The mechanism of action of 10-Bromo-4-nitro-7H-benzo[C]carbazole is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Bromo-7H-benzo[C]carbazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-7H-benzo[C]carbazole: Lacks the bromine atom, affecting its ability to participate in halogen bonding.
7H-benzo[C]carbazole: The parent compound without any substituents, serving as a basic scaffold for further functionalization.
Uniqueness
10-Bromo-4-nitro-7H-benzo[C]carbazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s applicability in various research fields.
Propriétés
Numéro CAS |
89346-40-7 |
|---|---|
Formule moléculaire |
C16H9BrN2O2 |
Poids moléculaire |
341.16 g/mol |
Nom IUPAC |
10-bromo-4-nitro-7H-benzo[c]carbazole |
InChI |
InChI=1S/C16H9BrN2O2/c17-9-4-6-13-12(8-9)16-11-2-1-3-15(19(20)21)10(11)5-7-14(16)18-13/h1-8,18H |
Clé InChI |
HPUISIMMRUFSDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C4=C(N3)C=CC(=C4)Br)C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


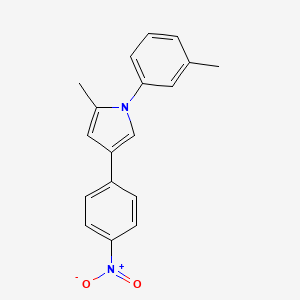

![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
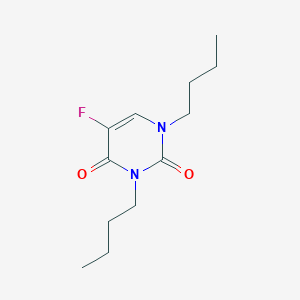
![{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14387487.png)
![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)
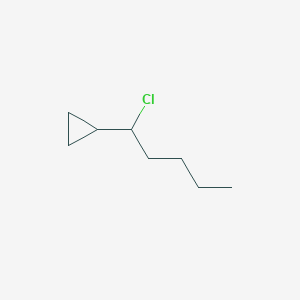
![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)

![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
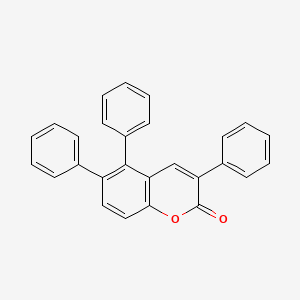
![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
